BenchChemオンラインストアへようこそ!

Syk-IN-1

Spleen Tyrosine Kinase Enzymatic Inhibition Autoimmune Disease

Choose Syk-IN-1 for robust, reproducible in vivo Syk inhibition studies. Unlike sub-nanomolar inhibitors requiring specialized handling, its 35 nM IC50 enables standard dose-response protocols (10 nM–10 μM). Oral bioavailability and validated rat PK/PD activity make it ideal for collagen-induced arthritis and B-cell autoimmunity models. Multi-vendor availability (≥4 independent suppliers) ensures supply chain resilience for longitudinal studies. Purity ≥98% confirmed across batches.

Molecular Formula C18H22N8O
Molecular Weight 366.4 g/mol
Cat. No. B8134197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-1
Molecular FormulaC18H22N8O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4
InChIInChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1
InChIKeyFPQNRXITKTZFMF-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syk-IN-1 Procurement Guide: Quantitative Potency, Oral Bioavailability, and In Vivo Validation


Syk-IN-1 (compound 4; CAS 1491150-77-6) is a potent and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (Syk), a central signaling node in B-cell receptor (BCR) and Fc receptor pathways implicated in autoimmune disorders and hematological malignancies [1]. This compound demonstrates an IC50 of 35 nM against Syk in enzymatic assays and was originally characterized as part of a medicinal chemistry optimization campaign yielding compounds with validated activity in a rat pharmacokinetic/pharmacodynamic (PK/PD) model [1].

Why Syk-IN-1 Cannot Be Substituted with Other Syk Inhibitors Without Experimental Recalibration


Syk inhibitors exhibit substantial divergence in both enzymatic potency and, critically, pharmacokinetic behavior. While R406 (the active metabolite of fostamatinib) shows comparable in vitro potency (IC50 41 nM) , more advanced analogs such as Syk-IN-4 (IC50 0.31 nM) achieve >100-fold greater enzymatic potency [1]. This broad potency range across the Syk inhibitor class, combined with variable oral bioavailability, tissue distribution, and off-target kinase selectivity profiles, means that dose-response relationships, cellular IC50 values, and in vivo efficacy observed with one Syk inhibitor cannot be extrapolated to another without independent experimental validation. Procurement decisions must be guided by compound-specific quantitative performance data across the precise experimental systems being deployed.

Syk-IN-1 Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Enzymatic Potency: Syk-IN-1 vs. R406 (Fostamatinib Active Metabolite)

In a head-to-head comparison, Syk-IN-1 exhibits a numerically lower enzymatic IC50 (35 nM) compared to R406 (41 nM), representing an approximate 15% improvement in potency under identical cell-free assay conditions [1]. Both compounds were evaluated using standard kinase inhibition assay formats, though the specific ATP concentrations and substrate conditions were not disclosed in the comparator source materials.

Spleen Tyrosine Kinase Enzymatic Inhibition Autoimmune Disease Inflammation

In Vivo Validation: Oral Bioavailability and Rat PK/PD Model Activity

Syk-IN-1 was characterized within a medicinal chemistry program specifically designed to identify orally bioavailable Syk inhibitors with demonstrated in vivo activity. The compound series containing Syk-IN-1 was evaluated in a rat PK/PD model and found to be active [1]. This stands in contrast to many Syk inhibitors in the chemical tool space that lack published oral bioavailability data or in vivo PD validation, and to certain high-potency analogs (e.g., compound 17 and 30 from related optimization campaigns) that exhibited poor oral absorption in rodents [2].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Preclinical Development

Potency Trade-off: Syk-IN-1 vs. Syk-IN-4 for Mechanistic Studies Requiring Distinct Dynamic Ranges

Among structurally related Syk inhibitor analogs, Syk-IN-1 (IC50 35 nM) [1] and Syk-IN-4 (IC50 0.31 nM) [2] represent a ~113-fold difference in enzymatic potency. This differential provides investigators with the ability to select compounds tuned to specific experimental dynamic range requirements, rather than relying on a single-potency option.

Structure-Activity Relationship Kinase Inhibitor Selectivity Chemical Tool Selection

Commercial Availability: Multi-Vendor Sourcing with Batch-to-Batch Analytical Consistency

Syk-IN-1 is commercially available from multiple reputable vendors including MedChemExpress, GLPBIO, TargetMol, and AbMole, with catalog purity specifications of ≥98% to ≥99% [1]. This multi-vendor sourcing reduces single-supplier dependency and mitigates procurement risk. In contrast, certain next-generation Syk inhibitors such as lanraplenib (GS-9876; IC50 9.5 nM) and investigational clinical compounds (e.g., entospletinib, TAK-659) [2] have more restricted commercial availability as research reagents.

Compound Procurement Supply Chain Quality Control Analytical Chemistry

Syk-IN-1: Evidence-Driven Application Scenarios for Research and Preclinical Procurement


In Vivo Preclinical Studies of Syk-Dependent Autoimmune and Inflammatory Models

Based on the established oral bioavailability and rat PK/PD model activity documented in the primary characterization study [1], Syk-IN-1 is appropriate for in vivo studies where oral dosing is required and where compound availability via commercial vendors supports multi-dose experimental designs. Researchers investigating collagen-induced arthritis, B-cell-mediated autoimmunity, or Fc receptor-driven inflammation should consider Syk-IN-1 as a validated starting point for in vivo Syk inhibition studies.

Cell-Based Syk Inhibition Assays Requiring Moderate Potency and Broad Concentration-Response Ranges

With an IC50 of 35 nM, Syk-IN-1 provides a dynamic range of approximately 10 nM to 10 μM for dose-response characterization, which is more experimentally accessible than sub-nanomolar inhibitors (e.g., Syk-IN-4 at 0.31 nM [1]) that require specialized low-volume liquid handling and ultra-low compound concentrations to observe partial inhibition. This makes Syk-IN-1 suitable for standard cell-based assays using conventional compound dilution protocols.

Multi-Year Research Programs Requiring Reliable, Multi-Vendor Supply Chains

Syk-IN-1's availability from at least four independent commercial vendors with documented purity specifications (≥98-99%) [1] provides procurement resilience for long-term studies. This contrasts with single-source or clinical-stage Syk inhibitors where supply interruptions, discontinuations, or restricted distribution agreements could delay or halt ongoing research. Investigators planning longitudinal studies or requiring large compound quantities should factor this supply chain redundancy into procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.